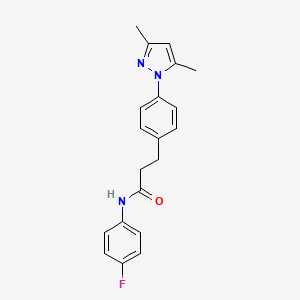

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide

Description

This compound features a pyrazole core substituted with two methyl groups at the 3- and 5-positions, linked to a phenyl ring via a carbon chain. The propanamide moiety connects the phenyl group to a 4-fluorophenyl substituent. Its structural uniqueness lies in the combination of a dimethylpyrazole scaffold with fluorinated aromatic and amide functionalities, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O/c1-14-13-15(2)24(23-14)19-10-3-16(4-11-19)5-12-20(25)22-18-8-6-17(21)7-9-18/h3-4,6-11,13H,5,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCKLPCRCTHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated benzene derivative in the presence of a base to form the 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl intermediate.

Amidation Reaction: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Research indicates that compounds containing pyrazole moieties exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anti-inflammatory Activity

The pyrazole class has been extensively studied for its anti-inflammatory properties. Compounds similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. The compound may interact with specific signaling pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial activities against a variety of pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal infections, positioning it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with similar derivatives:

Key Observations :

- Core Heterocycle : The target compound’s pyrazole differs from pyrazoline (partially saturated) analogs in , which may alter conformational flexibility and electronic properties.

- Substituents : The 3,5-dimethylpyrazole in the target compound introduces steric bulk compared to halogenated (Br, Cl) or nitro-substituted pyrazoles in analogs .

Physicochemical and Electronic Properties

- Electronic Effects : The electron-withdrawing fluorine and electron-donating methyl groups on the pyrazole may create a polarized scaffold, contrasting with nitro or sulfonamide substituents in .

- Crystallography : Structural confirmation of analogs in used X-ray crystallography (SHELX software ), suggesting similar methods could validate the target compound’s geometry.

Research Implications

- Biological Relevance : Fluorinated aromatics and pyrazoles are common in drug discovery (e.g., COX-2 inhibitors). The target compound’s dimethylpyrazole and propanamide groups may offer unique interactions with biological targets compared to sulfonamides or imidazoles .

Biological Activity

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, which is linked to a phenyl group and a fluorinated phenyl group through a propanamide linkage.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their analgesic activity using the carrageenan-induced rat paw edema model. Some derivatives exhibited potent analgesic effects comparable to ibuprofen .

Anticancer Potential

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. For example, compounds derived from the pyrazole framework were tested against various cancer cell lines, showing significant cytotoxic effects. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Certain derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus, with some exhibiting notable antibacterial activity at low concentrations .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazole | Anti-inflammatory | Up to 85% TNF-α inhibition |

| Nagarapu et al. (2014) | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide | Analgesic | 76% reduction in edema |

| Burguete et al. (2014) | 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole | Antimicrobial | 98% inhibition against MTB strain H37Rv |

Q & A

Basic Question: What are the standard synthetic routes and characterization methods for this compound?

Answer:

The synthesis of structurally related pyrazole-propanamide derivatives typically involves multi-step reactions, including:

- Step 1 : Condensation of substituted pyrazoles with fluorophenyl amines via carbodiimide coupling agents (e.g., HBTU) in DMSO or 1,4-dioxane, monitored by TLC .

- Step 2 : Acid/amine activation using triethylamine as a base, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) .

- Characterization :

- 1H/13C-NMR : To confirm substituent integration and regioselectivity (e.g., pyrazole CH3 groups at δ ~2.3–2.5 ppm; fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Elemental Analysis : Validation of C/H/N percentages against calculated values (e.g., ±0.3% tolerance) .

Basic Question: How is crystallographic data collected and refined for structural validation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å). Typical parameters: monoclinic space group (e.g., P21/c), unit cell dimensions a = 6.5–26.1 Å, β = 100.6°, Z = 4 .

- Refinement : Employ SHELXL for structure solution, with R-factor convergence targets (e.g., R1 < 0.05 for high-resolution data). Anisotropic displacement parameters for non-H atoms and riding models for H-atoms are standard .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and CCDC deposition compliance .

Advanced Question: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies often arise from dynamic vs. static structural features:

- Case 1 : NMR suggests rotational freedom (e.g., propanamide chain), while SCXRD shows a fixed conformation. Use variable-temperature NMR to probe energy barriers (e.g., coalescence temperatures) .

- Case 2 : IR detects unexpected carbonyl stretches. Cross-validate with SCXRD to rule out keto-enol tautomerism or solvent adducts .

- Mitigation : Perform DFT calculations (e.g., Gaussian) to correlate experimental bond lengths/angles with theoretical models .

Advanced Question: What strategies optimize yield in propanamide coupling reactions?

Answer:

Yield improvements require reaction parameter tuning:

- Catalyst : Replace HBTU with COMU for higher coupling efficiency (reduces racemization) .

- Solvent : Use anhydrous DMF instead of DMSO to minimize side reactions (e.g., sulfoxide formation) .

- Temperature : Lower reaction temperatures (0–5°C) for sterically hindered substrates to reduce dimerization .

- Workup : Employ aqueous NaHCO3 washes to remove unreacted amines, improving purity before chromatography .

Advanced Question: How to analyze bioactivity data when the compound shows poor solubility?

Answer:

Poor solubility (common in fluorophenyl/propanamide hybrids) complicates in vitro assays:

- Solubilization : Use co-solvents (e.g., 10% DMSO/PBS) with sonication. Validate stability via HPLC (e.g., retention time shifts) .

- Surfactants : Add 0.1% Tween-80 to mimic physiological conditions .

- Alternative Formulations : Prepare methyl or ethyl ester prodrugs to enhance permeability, then hydrolyze in vivo .

Advanced Question: What computational methods predict binding modes with target proteins?

Answer:

- Docking : Use AutoDock Vina with PyRx to model interactions (e.g., pyrazole-CH3 hydrophobic pockets; fluorophenyl π-π stacking). Validate with MD simulations (NAMD/GROMACS) for stability over 100 ns .

- Pharmacophore Mapping : Identify critical features (e.g., amide H-bond donors, fluorine electrostatic surfaces) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.